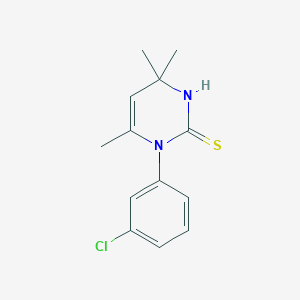![molecular formula C14H16N2O B187943 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide CAS No. 54609-10-8](/img/structure/B187943.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide, also known as DMXAA, is a small molecule compound that has been synthesized and studied extensively for its potential therapeutic applications. DMXAA was first identified in the late 1990s as a potent activator of the immune system and has since been investigated for its ability to induce tumor regression and enhance the efficacy of chemotherapy.
Mecanismo De Acción
The mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α) production. TNF-α is a cytokine that plays a key role in the immune response to cancer. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to activate the NF-κB pathway, which leads to the production of TNF-α and other cytokines. TNF-α then induces apoptosis and necrosis in tumor cells, leading to tumor regression.
Efectos Bioquímicos Y Fisiológicos
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, including TNF-α, interferon-gamma (IFN-γ), interleukin-6 (IL-6), and CXCL10. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to increase the permeability of tumor blood vessels, leading to increased delivery of chemotherapeutic agents to the tumor site. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have anti-angiogenic effects, inhibiting the growth of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer, and its mechanism of action is well-understood. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been shown to have potent anti-tumor effects and can enhance the efficacy of chemotherapy. However, there are also limitations to using N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in lab experiments. It has been shown to have toxic effects on normal tissues, and its use in humans has been limited due to its toxicity.
Direcciones Futuras
There are several future directions for research on N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. One area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Another area of research is to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in combination with targeted therapies, such as tyrosine kinase inhibitors. Additionally, there is a need to investigate the mechanism of action of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in more detail to better understand its anti-tumor effects and potential toxicities. Finally, there is a need to investigate the use of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be synthesized through a multi-step process starting from 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with para-nitrophenylacetic acid in the presence of a catalyst to form N-(4-nitrophenyl)-2,5-dimethylpyrrole. This intermediate is then reduced to N-(4-aminophenyl)-2,5-dimethylpyrrole using a reducing agent. The final step involves the reaction of N-(4-aminophenyl)-2,5-dimethylpyrrole with acetic anhydride to form N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide. The purity of N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide can be improved through recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce tumor regression in preclinical models of various types of cancer, including lung, breast, colon, and melanoma. N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has also been shown to enhance the efficacy of chemotherapy when used in combination with standard chemotherapeutic agents. In addition to its anti-tumor effects, N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide has been investigated for its potential to stimulate the immune system and enhance the production of cytokines and chemokines.
Propiedades
Número CAS |
54609-10-8 |
|---|---|
Nombre del producto |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
Fórmula molecular |
C14H16N2O |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H16N2O/c1-10-4-5-11(2)16(10)14-8-6-13(7-9-14)15-12(3)17/h4-9H,1-3H3,(H,15,17) |
Clave InChI |
DZIJOLMRKKJSMB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
SMILES canónico |
CC1=CC=C(N1C2=CC=C(C=C2)NC(=O)C)C |
Solubilidad |
34.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
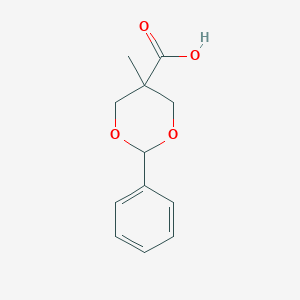
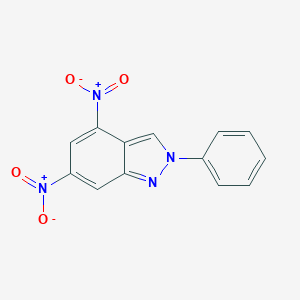

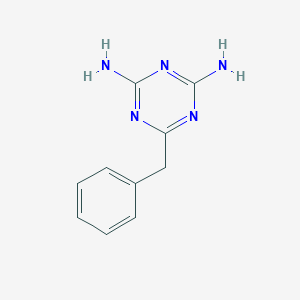
![2-[2-[(4-Fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B187875.png)
![6-[(3-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B187877.png)
![(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone](/img/structure/B187878.png)
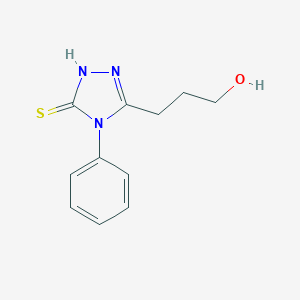
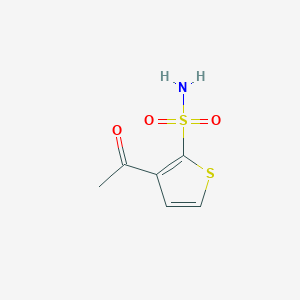

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
